molecular formula C17H17F3N2O4 B2910324 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide CAS No. 2034361-22-1

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide

Cat. No.: B2910324
CAS No.: 2034361-22-1
M. Wt: 370.328
InChI Key: OTXBYAHKPMNRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyethoxy group, a trifluoromethoxybenzyl group, and an isonicotinamide moiety. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the methoxyethoxy intermediate: This step involves the reaction of 2-methoxyethanol with an appropriate halogenated compound under basic conditions to form the 2-(2-methoxyethoxy) intermediate.

    Introduction of the trifluoromethoxybenzyl group: The intermediate is then reacted with 2-(trifluoromethoxy)benzyl chloride in the presence of a base to introduce the trifluoromethoxybenzyl group.

    Coupling with isonicotinamide: The final step involves coupling the intermediate with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., basic or acidic medium).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases or conditions.

    Industry: Utilized in the development of new materials, catalysts, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide
  • 2-(2-methoxyethoxy)-N-(2-(trifluoromethyl)benzyl)isonicotinamide
  • 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide

Uniqueness

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is unique due to the presence of both the methoxyethoxy and trifluoromethoxybenzyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4/c1-24-8-9-25-15-10-12(6-7-21-15)16(23)22-11-13-4-2-3-5-14(13)26-17(18,19)20/h2-7,10H,8-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXBYAHKPMNRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.